BzNH-BS is classified as an organic compound and falls under the category of benzenoid compounds due to its structural features that include a benzene ring. It is primarily sourced from chemical suppliers that specialize in biochemical reagents and compounds for research purposes. The compound's classification is pivotal for understanding its potential interactions and applications in scientific research.
The synthesis of BzNH-BS involves several methods that focus on the formation of the key ligands and their subsequent coupling. One common approach includes the use of coupling reagents to facilitate the formation of amide bonds between the methyl-bestatin and benzoyl components.
The molecular structure of BzNH-BS can be represented by its chemical formula . The structure showcases a complex arrangement where the benzoyl-amide moiety is linked to methyl-bestatin.
BzNH-BS participates in various chemical reactions, primarily involving nucleophilic attacks on the carbonyl carbon of the amide bond, leading to hydrolysis or further derivatization.
BzNH-BS exerts its biological effects primarily through its interaction with cellular inhibitor of apoptosis protein 1. This interaction inhibits the protein's function, leading to increased apoptosis in cancer cells.
BzNH-BS has significant applications in scientific research, particularly within pharmacology and biochemistry:
The development of BzNH-BS stems from foundational research into Inhibitor of Apoptosis Proteins (IAPs) and their regulatory functions. Cellular IAP1 (cIAP1), a RING-domain ubiquitin ligase, gained recognition for its dual role in regulating cell death pathways (particularly NF-κB signaling) and modulating innate immune responses. Early pharmacological strategies targeting IAPs focused on SMAC mimetics – compounds mimicking the natural IAP antagonist Second Mitochondria-derived Activator of Caspases (SMAC). These molecules induced rapid auto-ubiquitination and degradation of cIAP1 but lacked versatility for targeting non-IAP proteins [2] [7].
BzNH-BS emerged as an evolution of these concepts through the innovative SNIPER platform. Unlike first-generation degraders, BzNH-BS incorporates methyl-bestatin (MeBS) as a high-affinity cIAP1 ligand chemically linked to a second targeting moiety. This architecture enables the compound to simultaneously engage cIAP1 and a target protein, forming a ternary complex that facilitates the transfer of ubiquitin onto the target. The discovery phase identified MeBS as optimal for cIAP1 binding and stabilization within the ubiquitination complex. While the precise date of BzNH-BS's first synthesis remains unspecified in available literature, its design principles align with advances in heterobifunctional degrader technology circa the late 2010s [2] [3] [7].
The molecular architecture of BzNH-BS exemplifies rational degredon design principles essential for effective proteolysis-targeting chimeras (PROTACs) and SNIPERs. Its structure integrates three critical elements:
Table 1: Structural Components of BzNH-BS
Component | Chemical Identity | Function | Molecular Features |
---|---|---|---|
cIAP1 Ligand | Methyl-bestatin (MeBS) | Binds BIR3 domain of cIAP1 | Optimized for E3 ligase affinity and stability |
Target Ligand | Benzoyl-amide | Binds protein of interest (POI) | Variable based on degradation target |
Linker | PEG-based chain | Connects ligands, enables ternary complex formation | Adjustable length; influences degradation efficiency |
Physicochemical properties further define its research utility:
The linker length and composition significantly influence BzNH-BS's cellular permeability, solubility, and pharmacokinetic profile. While exact structure-activity relationship data remains limited in public literature, the ethylene glycol repeating units (evident in the SMILES string) suggest enhanced aqueous solubility compared to alkyl linkers, potentially improving cellular uptake for in vitro studies. This architecture positions BzNH-BS as a versatile scaffold where the benzoyl-amide moiety can be modified to target various proteins of interest without re-engineering the cIAP1-recruiting component [2] [7].
BzNH-BS operates through a catalytic degradation mechanism dependent on the ubiquitin-proteasome system (UPS). Its mechanism unfolds through sequential steps:
The engagement of cIAP1 offers distinct advantages within the TPD landscape. Unlike CRBN or VHL-based PROTACs, cIAP1-recruiting degraders like BzNH-BS exploit a pathway with intrinsic apoptotic relevance. cIAP1 normally regulates apoptosis by inhibiting caspase activation and modulating TNF receptor signaling complexes. BzNH-BS hijacks this machinery for targeted degradation. Furthermore, cIAP1 is often overexpressed in malignancies, potentially offering a tumor-selective advantage. However, this mechanism also presents challenges, as potent cIAP1 engagement can trigger its auto-ubiquitination and degradation, potentially depleting the very E3 ligase required for sustained target degradation [2] [7].
Table 2: Functional Characterization of BzNH-BS
Functional Aspect | Mechanistic Detail | Biological Consequence |
---|---|---|
Target Engagement | Bifunctional binding (cIAP1 + Target Protein) | Induces proximity for ubiquitin transfer |
Ubiquitination | cIAP1-mediated polyubiquitination of lysines on target protein | Tags target for proteasomal recognition |
Degradation | 26S Proteasome processing of ubiquitinated target | Irreversible removal of target protein |
Catalytic Activity | BzNH-BS recycling after target degradation | Sub-stoichiometric activity; sustained effect |
Pathway Crosstalk | Potential modulation of NF-κB and apoptotic pathways via cIAP1 engagement | Complex signaling outcomes beyond target degradation |
Research indicates BzNH-BS effectively degrades proteins when paired with appropriate target-binding ligands. Its efficacy hinges critically on the binding kinetics and affinity of both warheads and the stability of the induced ternary complex. The compound's PEG linker likely optimizes the distance and flexibility needed for efficient ubiquitin transfer. Nevertheless, the precise structural determinants governing efficient degradation for different target classes remain an active investigation area [2] [7].
Despite its potential, BzNH-BS research faces significant unanswered questions and methodological challenges:
Target Scope Definition Gap: The spectrum of proteins effectively degradable using BzNH-BS remains poorly characterized. While its benzoyl-amide moiety is theoretically adaptable, empirical data validating degradation across diverse target classes (kinases, transcription factors, epigenetic regulators) is sparse. Key questions persist: Which target proteins form sufficiently stable ternary complexes with cIAP1 and BzNH-BS? How does target protein complex architecture influence degradation efficiency? [4] [8]
Tissue Distribution and Selectivity Gap: The pharmacokinetic properties and biodistribution of BzNH-BS and its analogs are largely unreported. Critical unknowns include its ability to penetrate cellular membranes efficiently in different tissues, potential off-target degradation effects in non-malignant cells, and whether tumor microenvironments (e.g., hypoxia, altered metabolism) influence its degradation efficacy. The impact of varying cIAP1 expression levels across tissues on BzNH-BS activity is also undetermined [4] [8].
Mechanistic Disagreement Gap: Conflicting hypotheses exist regarding the primary mechanism of cell death induced by successful target degradation via BzNH-BS. Is the effect solely attributable to the loss of the target protein's function? Or does concomitant cIAP1 engagement and potential depletion contribute significantly through intrinsic apoptotic pathway modulation? Disentangling these effects is crucial for understanding phenotypic outcomes [4] [8].
Comparative Methodology Gap: A systematic comparison with PROTACs recruiting other E3 ligases (e.g., CRBN, VHL) is lacking. Key parameters needing evaluation include degradation efficiency (DC₅₀, Dₘₐₓ), kinetics, catalytic efficiency, propensity to induce cIAP1 auto-degradation, and potential for acquired resistance mechanisms. Furthermore, the optimal linker chemistry and length for BzNH-BS analogs require more comprehensive structure-activity relationship studies [4] [8].
Addressing these gaps necessitates:
Closing these knowledge gaps will determine BzNH-BS's ultimate utility as a research tool and its potential translatability into a therapeutic strategy.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0